1-Bromo-4-chlorobutane 1-Bromo-4-chlorobutane
Brand Name: Vulcanchem
CAS No.: 6940-78-9
VCID: VC21065481
InChI: InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2
SMILES: C(CCBr)CCl
Molecular Formula: C4H8BrCl
Molecular Weight: 171.46 g/mol

1-Bromo-4-chlorobutane

CAS No.: 6940-78-9

Cat. No.: VC21065481

Molecular Formula: C4H8BrCl

Molecular Weight: 171.46 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-chlorobutane - 6940-78-9

Specification

CAS No. 6940-78-9
Molecular Formula C4H8BrCl
Molecular Weight 171.46 g/mol
IUPAC Name 1-bromo-4-chlorobutane
Standard InChI InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2
Standard InChI Key NIDSRGCVYOEDFW-UHFFFAOYSA-N
SMILES C(CCBr)CCl
Canonical SMILES C(CCBr)CCl
Boiling Point 175.0 °C

Introduction

Chemical Identity and Nomenclature

1-Bromo-4-chlorobutane is an organic compound with a linear carbon chain structure featuring terminal bromine and chlorine atoms. It belongs to the class of dihalogenated alkanes or specifically α,ω-bromochloroalkanes .

Identification and Alternative Nomenclature

The compound is identified by several systematic and common names across chemical databases and literature. The following table presents the key identifiers:

ParameterInformation
IUPAC Name1-Bromo-4-chlorobutane
CAS Registry Number6940-78-9
Molecular FormulaC₄H₈BrCl
Molecular Weight171.46 g/mol
EINECS Number230-089-3
MDL NumberMFCD00001010
InChI KeyNIDSRGCVYOEDFW-UHFFFAOYSA-N
PubChem CID81364

Several synonyms are commonly used in the scientific literature and commercial contexts for this compound:

  • 4-Bromobutyl chloride

  • 4-Chlorobutyl bromide

  • Tetramethylene chlorobromide

  • 1-Chloro-4-bromobutane

  • 4-Bromo-1-chlorobutane

  • Butane, 1-bromo-4-chloro-

Physical and Chemical Properties

1-Bromo-4-chlorobutane possesses distinctive physical and chemical characteristics that determine its behavior in various applications and reactions.

Physical Properties

The compound exists as a clear colorless to almost colorless liquid at standard temperature and pressure. Its physical properties are summarized in the following table:

PropertyValueReference
Physical StateClear liquid
ColorColorless to almost colorless
Density1.488 g/mL at 25°C
Boiling Point164.3±8.0°C at 760 mmHg
80-82°C at 30 mmHg
81°C at 30 mmHg
Flash Point60°C (140°F)
Refractive Index1.469
1.4865
SolubilitySlightly soluble in water
Soluble in chloroform
Soluble in ethanol, ethyl ether
Vapor Pressure2.6±0.3 mmHg at 25°C
LogP2.52
Specific Gravity1.49 at 20°C

The compound demonstrates limited solubility in water but is miscible with most organic solvents, which is consistent with its moderately lipophilic nature as indicated by its LogP value of 2.52 .

Molecular Structure

1-Bromo-4-chlorobutane has a linear structural arrangement with four carbon atoms forming the backbone. The terminal carbons bear the halogen atoms - bromine at C-1 and chlorine at C-4. The molecular structure can be represented by the SMILES notation: C(CCBr)CCl .

The compound belongs to the point group C₁, indicating no symmetry elements other than the identity element. The carbon-carbon bonds exhibit the standard sp³ hybridization with tetrahedral geometry around each carbon atom. The carbon-halogen bonds are polarized due to the electronegativity differences between carbon and the respective halogen atoms, with the carbon-bromine bond being longer and less polar than the carbon-chlorine bond .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-bromo-4-chlorobutane, with varying degrees of efficiency and applicability to laboratory or industrial-scale production.

Laboratory Synthesis from Benzyloxyacetic Acid

One documented laboratory procedure involves the reaction of benzyloxyacetic acid with 1-bromo-3-chloropropane using strong base conditions. The detailed synthetic procedure is as follows:

  • Preparation of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 5.0 mL, 8.0 mmol) to a solution of diisopropylamine (1.1 mL, 8.0 mmol) in tetrahydrofuran (THF, 10 mL) at -30°C, with stirring for 30 minutes.

  • Addition of a solution of benzyloxyacetic acid (0.60 g, 3.6 mmol) in THF (5 mL) to the LDA solution at -70°C, followed by stirring for 30 minutes.

  • Addition of 1-bromo-3-chloropropane (3.6 mL, 36 mmol) at -70°C, with continued stirring for 30 minutes at that temperature, followed by 2 hours at room temperature.

  • The reaction mixture is added to ice-cooled water, washed with ethyl acetate, and the aqueous layer is acidified to pH 3-4 with 6 M hydrochloric acid.

  • Extraction with ethyl acetate, washing with saturated brine, drying over anhydrous magnesium sulfate, and solvent evaporation.

  • Purification by silica gel column chromatography (hexane/ethyl acetate=100/0 - 50/50) yields 1-bromo-4-chlorobutane as a colorless oil with 32% yield .

Direct Preparation from Cyclic Ethers

A patented industrial method describes the direct preparation of α,ω-bromochloroalkanes (including 1-bromo-4-chlorobutane) from cyclic ethers. This process involves:

  • Hydrochlorination of a cyclic ether (such as tetrahydrofuran for 1-bromo-4-chlorobutane).

  • The resultant phase is then reacted with at least one brominating agent.

The patent describes this as a more efficient method for industrial-scale production, with improved yields and reduced environmental impact compared to traditional methods .

Applications and Uses

1-Bromo-4-chlorobutane serves as a versatile building block in organic synthesis and has found applications in various fields:

Pharmaceutical Intermediates

The compound is widely utilized as a key intermediate in the synthesis of pharmaceutical compounds. It has been specifically mentioned in literature related to the synthesis of Brexpiprazole, an atypical antipsychotic medication, where it serves as a precursor for Brexpiprazole Impurity 66 .

Research Applications

In academic research, 1-bromo-4-chlorobutane has been used in studies of chemical reaction mechanisms, particularly in investigations of:

  • Solid-phase synthesis of C-terminal azapeptides

  • Allosteric partial inhibition of monomeric proteases, including studies on sulfated coumarins that induce regulation of thrombin

Organic Synthesis

As a difunctional alkylating agent, the compound finds application in:

  • Alkylation reactions where selective reactivity of the bromine over chlorine can be exploited

  • Preparation of specialty polymers

  • Synthesis of heterocyclic compounds through cyclization reactions

ParameterClassification
SymbolGHS02 (Flammable)
Signal WordWarning
Hazard StatementsH226 (Flammable liquid and vapor)
Hazard CodesXi: Irritant
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety PhrasesS23, S24/25, S37/39, S26
RIDADRUN 1993 3/PG 3
WGK Germany3 (Severe hazard to waters)
Packaging GroupIII
Hazard Class3 (Flammable liquid)

Personal Protective Equipment

When handling 1-bromo-4-chlorobutane, the following personal protective equipment is recommended:

  • Eye protection: Safety glasses or goggles

  • Skin protection: Chemical-resistant gloves

  • Respiratory protection: Half-mask respirator or multi-purpose combination respirator cartridge in areas with inadequate ventilation

  • General protective equipment: Lab coat and closed-toe shoes

Spectroscopic Characterization

Spectroscopic data provides valuable information for the identification and structural confirmation of 1-bromo-4-chlorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy data for 1-bromo-4-chlorobutane are available in public databases. The ¹H NMR spectrum shows characteristic signals for the methylene protons adjacent to the halogen atoms, with those adjacent to bromine typically appearing at a higher chemical shift than those adjacent to chlorine. The ¹³C NMR spectrum shows four distinct carbon signals corresponding to the carbon atoms in the butane chain, with the carbon atoms attached to halogens appearing at characteristic downfield positions .

Infrared (IR) Spectroscopy

The infrared spectrum of 1-bromo-4-chlorobutane exhibits characteristic absorption bands for C-H stretching vibrations in the region of 2800-3000 cm⁻¹, as well as distinctive C-Br and C-Cl stretching vibrations in the fingerprint region. FTIR and vapor phase IR spectra are available in spectral databases for reference and identification purposes .

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-bromo-4-chlorobutane shows a characteristic fragmentation pattern with molecular ion peaks reflecting the isotopic distribution of bromine and chlorine. The presence of both halogens creates a distinctive isotope pattern that aids in identification .

SupplierPurityPackage SizesAdditional Information
Thermo Scientific Chemicals99%25g, 100gGlass bottle packaging
TCI America>99.0% (GC)25g, 500gColorless to almost colorless clear liquid
BeanTown Chemical99%-UN1993, Hazard Class 3, Packing Group III
Sigma-Aldrich≥97.0% (GC)-Liquid form
Avantor98.0%-Clear liquid
Ambeed97%--

Pricing for the compound varies by supplier, quantity, and purity, with prices ranging from approximately €52.86 for 25g to €148.74 for 100g (based on Thermo Scientific Chemicals pricing) .

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